molecular formula C18H13ClN2O2S B2597103 N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide CAS No. 868377-07-5

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide

Cat. No.: B2597103
CAS No.: 868377-07-5
M. Wt: 356.82
InChI Key: KYSZHFHXQOAVAI-ZZEZOPTASA-N
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Description

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide is a high-purity benzothiazole derivative designed for pharmaceutical research and development. This compound features a chloro-substituted benzothiazole core structure with a prop-2-yn-1-yl (propargyl) group and a 3-methoxybenzamide moiety, creating a complex molecular architecture ideal for exploring structure-activity relationships in medicinal chemistry . Benzothiazole derivatives represent a significant class of heterocyclic compounds with demonstrated pharmacological potential across multiple therapeutic areas, including fungicidal, anti-infective, and anticancer applications . The specific stereochemistry (2Z) and substitution pattern of this compound make it a valuable chemical entity for researchers investigating novel mechanisms of action, particularly in the development of anti-infective agents targeting resistant pathogens . The prop-2-yn-1-yl (propargyl) group incorporated into the molecular structure provides a reactive handle for further chemical modifications through click chemistry approaches, enabling medicinal chemists to create analog libraries for lead optimization studies . This compound is offered with a guaranteed purity of 95% or higher, ensuring consistent performance in experimental applications . It is supplied exclusively for research purposes in pharmaceutical development, chemical biology studies, and investigative toxicology. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2S/c1-3-10-21-16-14(19)8-5-9-15(16)24-18(21)20-17(22)12-6-4-7-13(11-12)23-2/h1,4-9,11H,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSZHFHXQOAVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide typically involves multi-step organic reactions. One common method involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of the benzothiazole ring . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including compounds similar to N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide. Research indicates that benzothiazole derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar structures demonstrated significant cytotoxicity against breast and lung cancer cells .

Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial properties. The presence of the benzothiazole moiety has been linked to enhanced antibacterial and antifungal activities. In particular, studies have shown that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

Anti-inflammatory Effects
Research has also suggested that benzothiazole derivatives can possess anti-inflammatory properties. Compounds structurally related to this compound have been evaluated for their ability to reduce inflammation in various models, indicating potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity
The compound's structure suggests potential use as a pesticide or herbicide. Similar benzothiazole derivatives have been studied for their effectiveness against agricultural pests and pathogens. Their mode of action typically involves interference with biochemical processes in target organisms, leading to growth inhibition or mortality .

Plant Growth Regulators
There is growing interest in the application of benzothiazole derivatives as plant growth regulators. These compounds can influence plant growth patterns by modulating hormonal pathways or enhancing stress resistance in plants . This application is particularly relevant in sustainable agriculture practices.

Material Science

Polymer Chemistry
this compound can serve as a building block in polymer synthesis. Its reactive functional groups allow for incorporation into various polymer matrices, potentially enhancing mechanical properties or introducing specific functionalities such as thermal stability or UV resistance .

Summary Table of Applications

Application AreaSpecific UsesMechanism/Effect
Medicinal ChemistryAnticancer agentsInduction of apoptosis; cell cycle arrest
Antimicrobial agentsDisruption of cell membranes; inhibition of enzymes
Anti-inflammatory drugsReduction of inflammatory markers
Agricultural SciencesPesticidesBiochemical interference leading to pest mortality
Plant growth regulatorsModulation of hormonal pathways
Material SciencePolymer synthesisEnhancement of mechanical properties

Mechanism of Action

The mechanism of action of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to engage in various interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

Compound Name Core Structure Substituents Molecular Formula Key Features Reference
N-[(2Z)-4-Chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide 2,3-Dihydro-1,3-benzothiazol-2-ylidene 4-Cl, 3-propynyl, 3-methoxybenzamide C₁₈H₁₂ClN₂O₂S Propargyl group enhances lipophilicity; chloro improves electrophilicity
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide 2,3-Dihydrothiazol-2-ylidene 3-(2-methoxyphenyl), 4-phenyl, 4-methylbenzamide C₂₄H₂₀N₂O₂S Lacks chloro and propargyl; methylbenzamide reduces steric bulk
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 1,3-Thiazole 5-Cl, 2,4-difluorobenzamide C₁₀H₅ClF₂N₂OS Smaller thiazole core; difluoro substituents increase polarity
N-(2,3-Dihydro-1H-inden-2-yl)-3-methoxybenzamide 2,3-Dihydroindenyl 3-methoxybenzamide C₁₇H₁₇NO₂ Indenyl core alters ring strain; no heteroatoms in core

Key Observations :

  • Substituent Effects :
    • The propargyl group introduces alkyne functionality, enabling click chemistry modifications or covalent binding, absent in methyl- or phenyl-substituted analogues .
    • Chloro at position 4 increases electron-withdrawing effects, contrasting with the electron-donating methoxy group in position 3. This electronic asymmetry may influence redox properties or binding to hydrophobic enzyme pockets .
    • Methoxybenzamide is a common pharmacophore in enzyme inhibitors (e.g., PARP, kinase inhibitors), but its meta-substitution here differs from the para-substituted difluorobenzamide in , which may alter hydrogen-bonding patterns .

Physicochemical Properties

  • Melting Points : While direct data for the target compound is unavailable, analogues like N-methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine exhibit high melting points (271–272°C with decomposition), suggesting thermal stability in halogenated heterocycles .
  • Solubility : The propargyl group likely reduces aqueous solubility compared to hydroxyl or amine-containing analogues (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in ) .

Research Findings and Validation

  • Structural Validation : X-ray crystallography (e.g., SHELX programs in ) confirms bond lengths and angles, critical for verifying the (2Z)-configuration and substituent geometry .
  • Hydrogen Bonding : Analogues like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide form intermolecular hydrogen bonds (N–H⋯N, C–H⋯F/O), stabilizing crystal packing . Similar interactions are probable in the target compound, affecting solubility and crystallinity.

Biological Activity

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide is a synthetic organic compound notable for its unique chemical structure and potential biological activities. This compound features a benzothiazole ring, a methoxy group, and a prop-2-ynyl substituent, which are significant for its interaction with biological systems.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzothiazole Ring : This is achieved through the cyclization of o-aminothiophenol with carbon disulfide and an alkyl halide.
  • Introduction of the Methoxy Group : Methylation of the hydroxyl group on the benzothiazole ring using methyl iodide in the presence of a base.
  • Addition of the Prop-2-ynyl Group : Conducted through nucleophilic substitution using propargyl bromide.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related benzothiazole derivatives have shown potent activity against various bacterial and fungal strains, with minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL for certain derivatives .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μmol/mL)MBC (μmol/mL)Activity Type
Compound 4d10.7 - 21.421.4 - 40.2Antibacterial
Compound 4pNot specifiedNot specifiedAntifungal
Compound 3hNot specifiedNot specifiedAntifungal

The biological activity of this compound may involve several molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis.
  • Signal Transduction Modulation : It could modulate pathways related to cell proliferation and apoptosis.
  • Immune Response Regulation : Potential effects on immune pathways have been suggested based on structural analogs.

Case Studies

A study investigating the antimicrobial properties of benzothiazole derivatives found that specific modifications to the benzothiazole core significantly enhanced activity against both Gram-positive and Gram-negative bacteria . The structure–activity relationship (SAR) analyses indicated that substituents like methoxy and chloro groups play a crucial role in enhancing biological efficacy.

Q & A

Q. Q1. What are the standard synthetic routes for this benzothiazole derivative, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling 5-chloro-1,3-benzothiazol-2-amine with 3-methoxybenzoyl chloride via nucleophilic acyl substitution. Key steps include:

  • Reagent Selection : Use pyridine as a solvent and acid scavenger to facilitate amide bond formation .
  • Optimization : Reaction time (12–24 hours) and temperature (room temperature) are critical to minimize byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity.
  • Yield Enhancement : Pre-activation of the benzoyl chloride with catalytic DMAP (dimethylaminopyridine) increases reactivity .

Q. Q2. How can basic spectroscopic techniques (NMR, IR) confirm the Z-configuration of the imine bond in this compound?

Methodological Answer:

  • 1H NMR : The Z-configuration is confirmed by the deshielded proton signal of the imine (δ 8.2–8.5 ppm), coupled with vicinal coupling constants (3J = 10–12 Hz) between the imine proton and adjacent heteroatoms .
  • IR Spectroscopy : A strong C=N stretch at ~1600 cm⁻¹ and absence of N–H stretches (ruling out tautomerization) validate the imine structure .

Advanced Research Questions

Q. Q3. How can X-ray crystallography resolve ambiguities in hydrogen bonding and molecular packing for this compound?

Methodological Answer:

  • Crystal Growth : Recrystallize from methanol/water (9:1) to obtain single crystals.
  • Key Observations :
    • Centrosymmetric dimers form via N–H···N hydrogen bonds (2.8–3.0 Å), stabilizing the crystal lattice .
    • Non-classical C–H···O/F interactions (e.g., C4–H4⋯F2, 3.2 Å) influence molecular packing .
  • Data Contradiction : If experimental bond lengths deviate >0.05 Å from DFT calculations, re-examine solvent effects or refine thermal parameters .

Q. Q4. What in vitro assays are suitable to evaluate this compound’s potential as a PFOR (pyruvate:ferredoxin oxidoreductase) enzyme inhibitor?

Methodological Answer:

  • Enzyme Assay : Use Clostridium difficile PFOR in an anaerobic chamber. Monitor NADH oxidation at 340 nm upon adding pyruvate and coenzyme A .
  • IC50 Determination : Pre-incubate the compound (0.1–100 µM) with PFOR for 10 minutes. Fit dose-response curves using nonlinear regression (GraphPad Prism).
  • Control Experiments : Compare with nitazoxanide, a known PFOR inhibitor, to validate assay sensitivity .

Q. Q5. How should researchers address discrepancies between computational (DFT) and experimental UV-Vis spectra for this compound?

Methodological Answer:

  • Step 1 : Re-optimize the DFT geometry using a polarizable continuum model (PCM) for solvent effects (e.g., methanol).
  • Step 2 : Compare experimental λmax (e.g., 320 nm) with TD-DFT predictions. Deviations >15 nm suggest:
    • Neglect of solvent-solute interactions in calculations.
    • Presence of aggregates in solution (confirm via DLS).
  • Resolution : Use CAM-B3LYP functional with 6-311++G(d,p) basis set for improved accuracy .

Data Interpretation and Optimization

Q. Q6. What strategies mitigate solubility challenges during biological testing of this hydrophobic benzothiazole derivative?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions. Dilute in PBS with 0.1% Tween-80 to prevent precipitation .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (75:25 lactide:glycolide) via emulsion-diffusion. Characterize size (100–150 nm) via DLS and assess drug loading (HPLC) .

Q. Q7. How does the prop-2-yn-1-yl substituent influence the compound’s reactivity in click chemistry applications?

Methodological Answer:

  • CuAAC Reaction : The alkyne group enables copper-catalyzed azide-alkyne cycloaddition with azide-functionalized biomolecules (e.g., peptides).
  • Optimization : Use 1 mM CuSO4, 2 mM sodium ascorbate, and TBTA ligand in t-BuOH/H2O (1:1) at 37°C for 1 hour. Monitor via TLC (Rf shift) .

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